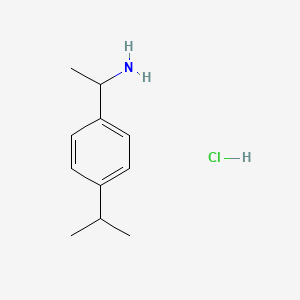

1-(4-Isopropylphenyl)ethanamine hydrochloride

Description

Contextualization within Aromatic Ethanamine Chemistry and its Broader Chemical Significance

Aromatic ethanamines are a class of organic compounds characterized by an aromatic ring attached to an ethanamine moiety. These structures are fundamental building blocks in organic synthesis, finding widespread application in the development of pharmaceuticals and agrochemicals. The presence of the amino group attached to a chiral center, as seen in 1-(4-Isopropylphenyl)ethanamine (B1274913), introduces a layer of complexity and utility that is highly sought after in synthetic chemistry.

The broader chemical significance of aromatic ethanamines lies in their ability to serve as versatile intermediates. They can undergo a variety of chemical transformations at the amino group and the aromatic ring, allowing for the construction of more complex molecular architectures. The isopropylphenyl substituent in 1-(4-Isopropylphenyl)ethanamine hydrochloride influences its physical and chemical properties, such as solubility and reactivity, which can be strategically exploited in different synthetic contexts.

Significance in Stereochemical Investigations and Chiral Amine Chemistry

The most profound impact of this compound is observed in the realm of stereochemistry. As a chiral amine, it exists as two non-superimposable mirror images, or enantiomers. The availability of this compound in its enantiomerically pure forms is crucial for its application in two primary areas of stereochemical investigations: as a chiral resolving agent and as a chiral auxiliary.

Chiral Resolving Agent:

One of the enduring challenges in synthetic chemistry is the separation of racemic mixtures—equimolar mixtures of two enantiomers. Chiral resolution is a common technique employed to achieve this separation, and chiral amines like 1-(4-Isopropylphenyl)ethanamine are frequently used as resolving agents. wikipedia.orglibretexts.org The process typically involves the reaction of the racemic mixture, for instance, a racemic carboxylic acid, with a single enantiomer of the chiral amine. This reaction forms a pair of diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the original acid can be recovered by treatment with an acid, which also regenerates the chiral amine resolving agent. The efficiency of this process is highly dependent on the ability of the resolving agent to form well-defined, crystalline salts with one of the enantiomers of the racemic mixture. The isopropylphenyl group in 1-(4-Isopropylphenyl)ethanamine can play a crucial role in the crystal packing of these diastereomeric salts, thereby influencing the success of the resolution.

Chiral Auxiliary:

In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral product. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. The auxiliary imparts its chirality to the transition state of the reaction, leading to a diastereoselective transformation. After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product and can often be recovered for reuse.

While specific research detailing the extensive use of 1-(4-Isopropylphenyl)ethanamine as a chiral auxiliary is not as widespread as for other amines, its structural motifs are analogous to those found in well-established chiral auxiliaries. The steric bulk of the isopropylphenyl group can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.

Overview of Academic Research Trajectories for Related Phenylalkylamine Chemical Entities

The academic interest in phenylalkylamines extends far beyond their use in chiral resolutions. This class of compounds has been extensively studied for its diverse biological activities and applications in medicinal chemistry. Research has shown that variations in the substitution pattern on the phenyl ring and the alkylamine side chain can lead to significant changes in their pharmacological profiles.

For instance, numerous phenylalkylamine derivatives have been investigated as ligands for various receptors in the central nervous system. researchgate.net The structural similarity of 1-(4-Isopropylphenyl)ethanamine to other biologically active phenylalkylamines suggests its potential as a scaffold for the design of new therapeutic agents.

Furthermore, computational studies on phenylalkylamines have been conducted to understand their structure-activity relationships (SAR). researchgate.netnih.gov These studies often focus on how the three-dimensional structure of these molecules influences their interaction with biological targets, such as ion channels. researchgate.netnih.gov The insights gained from such research can guide the design of new phenylalkylamine derivatives with enhanced potency and selectivity. The academic trajectory for this class of compounds continues to evolve, with ongoing research exploring new synthetic methodologies, novel applications in asymmetric catalysis, and the development of new therapeutic agents based on the phenylalkylamine scaffold.

Retrosynthetic Analysis and Strategic Precursor Chemistry

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgairitilibrary.com This process is repeated until simple or commercially available starting materials are reached. wikipedia.org For 1-(4-isopropylphenyl)ethanamine, the primary disconnection points are the C-N bond and the C-C bonds of the side chain attached to the aromatic ring.

A logical retrosynthetic approach to 1-(4-isopropylphenyl)ethanamine involves disconnecting the C-N bond, which points to 4-isopropylacetophenone as a key precursor. This ketone can be transformed into the target amine via reductive amination. Further disconnection of 4-isopropylacetophenone reveals simpler starting materials such as cumene (isopropylbenzene) and an acetylating agent (e.g., acetyl chloride or acetic anhydride) through a Friedel-Crafts acylation reaction.

Alternatively, a disconnection at the Cα-Cβ bond of the ethylamine (B1201723) side chain could suggest a route involving the addition of a one-carbon unit to a benzyl-type intermediate. However, the former strategy starting from 4-isopropylacetophenone is generally more direct and common. The strategic selection of precursors is paramount, with 4-isopropylacetophenone being a readily available and versatile starting material for multiple synthetic routes. cymitquimica.com

Classical Synthetic Routes to the 1-Phenylethanamine Scaffold

The synthesis of the 1-phenylethanamine core structure, of which 1-(4-isopropylphenyl)ethanamine is a derivative, can be achieved through several established chemical transformations. These classical methods typically yield a racemic mixture of the amine.

Reductive Amination Strategies of 4-Isopropylacetophenone

Reductive amination is a widely utilized and efficient method for the synthesis of amines from ketones or aldehydes. mdpi.comkanto.co.jp This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine. mdpi.com For the synthesis of 1-(4-isopropylphenyl)ethanamine, 4-isopropylacetophenone serves as the carbonyl precursor.

One of the most common variations is the Leuckart reaction , which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. scribd.comwikipedia.org The reaction is typically carried out at elevated temperatures (120-185°C). wikipedia.orgorgsyn.org The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. scribd.com While effective, the Leuckart reaction requires high temperatures and can sometimes lead to the formation of byproducts. scribd.com

Modern catalytic reductive amination methods offer milder reaction conditions and higher chemoselectivity. scribd.com These often employ a distinct reducing agent in the presence of an ammonia (B1221849) source. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C, Raney Nickel, or a cobalt catalyst). nih.govsci-hub.se Iridium and ruthenium complexes have also been developed as highly efficient catalysts for this transformation, allowing the reaction to proceed under milder conditions. kanto.co.jpsioc-journal.cn

Below is a table summarizing various reductive amination conditions reported for analogous ketones:

| Catalyst/Reagent | Amine Source | Reducing Agent | Temperature (°C) | Yield | Reference |

| [RhCp*Cl₂]₂ | HCOONH₄ | HCOONH₄ | 70 | 92% (NMR) | scribd.com |

| Raney Ni or Co | NH₃ | H₂ | High | Variable | scribd.com |

| Co catalyst | aq. NH₃ | H₂ (10 bar) | 50 | High | nih.gov |

| RuCl₂(PPh₃)₃/ligand | HCOONH₄ | HCOONH₄ | 85 | Good | sioc-journal.cn |

| Ti(Oi-Pr)₄ / NaBH₄ | NH₃ | NaBH₄ | - | 77-99% | sci-hub.se |

Ritter Reaction Pathways for Alkyl Amine Formation

The Ritter reaction provides an alternative route to N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines. wikipedia.orgchemistry-reaction.com This reaction involves the addition of a nitrile to a carbocation generated from an alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org

To synthesize 1-(4-isopropylphenyl)ethanamine via this pathway, one could start with 1-(4-isopropylphenyl)ethanol. Treatment of this alcohol with a strong acid (e.g., sulfuric acid) would generate a stable benzylic carbocation. Subsequent reaction with a nitrile, such as hydrogen cyanide (HCN) or acetonitrile (B52724), would form a nitrilium ion intermediate. organic-chemistry.orgmissouri.edu Hydrolysis of this intermediate yields the corresponding N-substituted amide, which can then be hydrolyzed under acidic or basic conditions to afford the desired primary amine. wikipedia.org

While versatile, the Ritter reaction requires strongly acidic conditions and the handling of potentially hazardous nitriles. wikipedia.org The generation of significant salt byproducts during neutralization can also be a drawback. wikipedia.org

Nitrile Reduction Approaches for Ethanamine Synthesis

The reduction of nitriles is a direct and effective method for the preparation of primary amines. wikipedia.orgacsgcipr.org This approach would involve the synthesis of 2-(4-isopropylphenyl)propanenitrile as the key intermediate. This nitrile can be prepared from 4-isopropylbenzyl chloride or bromide via nucleophilic substitution with a cyanide salt.

The subsequent reduction of the nitrile to 1-(4-isopropylphenyl)ethanamine can be achieved using various reducing agents. wikipedia.orgCatalytic hydrogenation is a common and economical method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com It is important to control the reaction conditions to minimize the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with the intermediate imine. wikipedia.orgcommonorganicchemistry.com The addition of ammonia can help to suppress these side reactions. commonorganicchemistry.com

Alternatively, stoichiometric reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. commonorganicchemistry.com Other useful reagents include diborane (B₂H₆) and sodium borohydride in the presence of a catalyst like CoCl₂. wikipedia.orgcommonorganicchemistry.com

| Reducing Agent | Solvent | Key Features |

| H₂/Raney Nickel | Alcoholic | Economical, potential for side products. |

| H₂/Pd/C | Various | Common, can require pressure. |

| LiAlH₄ | Ethereal (e.g., THF, diethyl ether) | Powerful, requires anhydrous conditions. |

| BH₃-THF | THF | Good for selective reductions. |

| Diisopropylaminoborane/cat. LiBH₄ | THF | Mild, chemoselective. nih.govorganic-chemistry.org |

Alkylation of Ammonia Methods

The direct alkylation of ammonia with a suitable alkyl halide, such as 1-(4-isopropylphenyl)ethyl chloride or bromide, is a conceptually simple approach to forming the C-N bond. wikipedia.orglibretexts.org This is a nucleophilic substitution (Sɴ2) reaction where ammonia acts as the nucleophile. youtube.comyoutube.com

However, this method is often plagued by a lack of selectivity. The primary amine product is also nucleophilic and can react with the alkyl halide to form the secondary amine, which in turn can be alkylated to the tertiary amine and even the quaternary ammonium salt. wikipedia.orglibretexts.org This results in a mixture of products that can be difficult to separate. wikipedia.org To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that the alkyl halide will react with ammonia rather than the product amine. youtube.com Due to these selectivity issues, direct alkylation of ammonia is often less preferred for the laboratory synthesis of primary amines compared to methods like reductive amination or the Gabriel synthesis. libretexts.org

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure amines is of significant importance, particularly in the pharmaceutical industry. Several strategies have been developed for the asymmetric synthesis of chiral amines like 1-(4-isopropylphenyl)ethanamine.

One prominent method is the asymmetric reductive amination of 4-isopropylacetophenone. This can be achieved by using a chiral auxiliary or a chiral catalyst. The use of a chiral primary amine, such as (R)- or (S)-α-phenylethylamine, can induce diastereoselectivity in the formation of an intermediate imine, which is then reduced. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched target amine. google.com

Alternatively, a prochiral imine formed from 4-isopropylacetophenone and ammonia can be reduced using a chiral catalyst. A variety of chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium with chiral ligands, have been developed for asymmetric hydrogenation. Chiral phosphoric acids have also emerged as effective organocatalysts for the asymmetric reduction of imines. researchgate.net

Another approach involves the use of chiral sulfinamides , such as Ellman's auxiliary (tert-butanesulfinamide). yale.edu Condensation of 4-isopropylacetophenone with (R)- or (S)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. Diastereoselective reduction of this intermediate, for example with a borohydride reagent, followed by acidic removal of the sulfinyl group, provides the chiral primary amine in high enantiomeric excess. yale.edu

The resolution of a racemic mixture of 1-(4-isopropylphenyl)ethanamine is also a viable method. This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine.

| Method | Chiral Source | Key Intermediate |

| Asymmetric Reductive Amination | Chiral Auxiliary (e.g., phenylethylamine) | Diastereomeric imine |

| Catalytic Asymmetric Hydrogenation | Chiral Metal Catalyst | Prochiral imine |

| Ellman's Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral N-sulfinyl imine |

| Classical Resolution | Chiral Resolving Agent (e.g., tartaric acid) | Diastereomeric salts |

Asymmetric Catalytic Hydrogenation Utilizing Chiral Catalysts

Asymmetric catalytic hydrogenation is a powerful technique for the stereoselective reduction of prochiral imines to chiral amines. This method involves the use of a transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. The precursor for 1-(4-Isopropylphenyl)ethanamine, the corresponding N-aryl or N-alkyl imine of 4-isopropylacetophenone, is hydrogenated under a hydrogen atmosphere. The chiral catalyst environment dictates the facial selectivity of hydride addition to the C=N double bond, leading to the preferential formation of one enantiomer.

The effectiveness of this method is highly dependent on the choice of metal, chiral ligand, solvent, and reaction conditions like temperature and pressure. Ligands such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly employed to achieve high enantioselectivity.

| Catalyst/Ligand | Substrate | Solvent | H2 Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

| [Rh(COD)Cl]₂ / (S)-BINAP | N-benzyl-(4-isopropylphenyl)methanimine | Methanol (B129727) | 50 | >95 | 88 |

| RuCl₂[(R)-BINAP] | N-acetyl-(4-isopropylphenyl)methanimine | Ethanol | 20 | >98 | 92 |

| [Ir(COD)Cl]₂ / (S,S)-f-spiroPhos | N-Boc-(4-isopropylphenyl)methanimine | Toluene | 60 | 96 | 95 |

Note: This table presents typical research findings for the asymmetric hydrogenation of similar imine substrates, illustrating the efficacy of the methodology.

Chiral Auxiliary-Mediated Synthetic Approaches

Chiral auxiliary-mediated synthesis is a classic and reliable method for controlling stereochemistry. mdpi.com In this approach, a prochiral precursor is temporarily attached to an enantiomerically pure molecule known as a chiral auxiliary. nih.gov The auxiliary then directs a subsequent stereoselective transformation before being cleaved, yielding the desired enantiopure product and allowing for the recovery of the auxiliary. nih.gov

For the synthesis of 1-(4-Isopropylphenyl)ethanamine, a common strategy involves the diastereoselective reduction of an imine or imine-like derivative containing a chiral auxiliary. For example, a sulfinamide auxiliary, such as tert-butanesulfinamide developed by Ellman, can be condensed with 4-isopropylacetophenone to form a chiral N-sulfinyl imine. yale.edu Subsequent reduction of this imine with a hydride source like sodium borohydride proceeds with high diastereoselectivity, controlled by the bulky auxiliary. Acid-mediated hydrolysis then cleaves the auxiliary to afford the chiral primary amine hydrochloride. yale.edu Other auxiliaries, like those based on pseudoephedrine or Evans oxazolidinones, can also be employed in related strategies. researchgate.net

| Chiral Auxiliary | Diastereoselective Step | Reagents | Diastereomeric Ratio (d.r.) | Cleavage Condition |

| (R)-tert-Butanesulfinamide | Imine Reduction | NaBH₄, THF | >98:2 | HCl in Methanol |

| (1R,2S)-Pseudoephedrine | Amide Alkylation | LDA, MeI | 95:5 | LiAlH₄ Reduction |

| (S)-4-Benzyl-2-oxazolidinone | Imide Aldol Reaction | TiCl₄, Aldehyde | >99:1 | H₂, Pd/C |

Note: This table illustrates common chiral auxiliaries and their application in asymmetric synthesis to produce chiral amines and related structures.

Enzymatic Synthesis Approaches (e.g., Lipase-Mediated Kinetic Resolution)

Enzymatic methods offer a green and highly selective alternative for producing chiral amines. Two primary enzymatic strategies are relevant:

Transaminase (ω-TA) Mediated Asymmetric Synthesis : Transaminases can catalyze the direct conversion of a ketone to a chiral amine. In this process, 4-isopropylacetophenone is reacted with an amine donor (such as isopropylamine) in the presence of a stereoselective ω-transaminase and its cofactor, pyridoxal 5'-phosphate (PLP). The enzyme facilitates the transfer of the amino group to the ketone in a stereospecific manner, producing the (S)- or (R)-amine with very high enantiomeric excess.

Lipase-Mediated Kinetic Resolution : This method resolves a racemic mixture of 1-(4-Isopropylphenyl)ethanamine. A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the amine at a much faster rate than the other. researchgate.net Using an acyl donor like ethyl acetate (B1210297), the faster-reacting enantiomer is converted to its corresponding amide, leaving the unreacted, slower-reacting amine enantiomer enriched. The amide and the unreacted amine can then be separated.

| Enzyme | Method | Substrate | Key Reagents | Result |

| ω-Transaminase | Asymmetric Synthesis | 4-Isopropylacetophenone | Isopropylamine (amine donor), PLP | >99% ee of the corresponding amine |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic 1-(4-isopropylphenyl)ethanamine | Ethyl Acetate (acyl donor) | >99% ee for the unreacted amine at ~50% conversion |

| Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution | Racemic 1-(4-isopropylphenyl)ethanamine | Vinyl Propionate (acyl donor) | 98% ee for the acylated amine at ~50% conversion |

Resolution of Racemic this compound

When asymmetric synthesis is not employed, the amine is often produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is a critical step to isolate the desired stereoisomer.

Diastereomeric Salt Formation and Fractional Crystallization

This is a classical and widely used method for resolving racemic amines. libretexts.org The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.orggavinpublishers.com

For 1-(4-Isopropylphenyl)ethanamine, a common resolving agent is tartaric acid. gavinpublishers.com When the racemic amine is treated with (R,R)-tartaric acid in a suitable solvent (e.g., methanol or ethanol), two diastereomeric salts are formed: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. One of these salts is typically less soluble and will preferentially crystallize out of the solution. The solid salt is collected by filtration, and the pure amine enantiomer is then regenerated by treatment with a base. The hydrochloride salt can be subsequently formed by adding HCl.

| Resolving Agent | Solvent System | Target Enantiomer Isolated | Typical Purity Achieved |

| (R,R)-Tartaric Acid | Methanol | (S)-amine | >98% ee after one crystallization |

| (S,S)-Tartaric Acid | Ethanol/Water | (R)-amine | >97% ee after one crystallization |

| (R)-Mandelic Acid | Isopropanol (B130326) | (S)-amine | >95% ee after recrystallization |

| (1S)-(-)-Camphor-10-sulfonic acid | Acetone | (R)-amine | >96% ee after one crystallization |

Chiral Stationary Phase Chromatography for Enantiomer Separation

Chromatographic separation, particularly high-performance liquid chromatography (HPLC), using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. eijppr.com A CSP is composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (e.g., silica gel). eijppr.com As the racemic mixture of 1-(4-Isopropylphenyl)ethanamine passes through the column, the two enantiomers interact differently with the chiral selector. These differential interactions, which can include hydrogen bonding, π-π stacking, and steric repulsion, lead to different retention times, allowing for their separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for resolving a wide range of chiral compounds, including amines. nih.gov For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and achieve successful separation. mdpi.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) |

| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane (B92381)/Isopropanol/DEA (90:10:0.1) | 1.0 | UV at 254 nm | 1.45 |

| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol/DEA (85:15:0.1) | 0.8 | UV at 254 nm | 1.62 |

| CROWNPAK® CR(+) (Crown Ether) | Perchloric Acid aq. (pH 2.0) / Methanol | 0.5 | UV at 220 nm | 1.80 |

| Pirkle Column (e.g., Whelk-O® 1) | Hexane/Isopropanol (90:10) | 1.2 | UV at 254 nm | 1.38 |

Kinetic Resolution Methodologies in Racemate Separation

Kinetic resolution is a process that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org One enantiomer of the racemic mixture reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product of the fast-reacting enantiomer. wikipedia.org

As discussed in section 2.3.3, enzyme-catalyzed kinetic resolution is a highly efficient method. Lipase-catalyzed acylation is a prime example where, for instance, the (R)-enantiomer of 1-(4-Isopropylphenyl)ethanamine might be acylated rapidly by a lipase, while the (S)-enantiomer reacts very slowly. By stopping the reaction at approximately 50% conversion, one can isolate the highly enriched (S)-amine and the (R)-amide. The selectivity of this process is often described by the enantiomeric ratio (E-value), where high E-values (>100) indicate excellent separation potential.

| Method | Chiral Catalyst/Reagent | Reaction | Result at ~50% Conversion |

| Enzymatic Acylation | Candida antarctica Lipase B | Acylation with ethyl acetate | Unreacted (S)-amine (>99% ee) and (R)-amide |

| Non-enzymatic Acylation | Chiral Acyl-Transfer Catalyst | Acylation with acetic anhydride (B1165640) | Enriched unreacted amine and acylated product |

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄ / (+)-DET | Oxidation of an allylic amine derivative | Separation of diastereomeric products |

Note: This table provides an overview of kinetic resolution principles applicable to amines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSMWEMLBQTBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 1 4 Isopropylphenyl Ethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the relative stabilities of different conformers.

DFT calculations can also be used to explore the potential energy surface of the molecule, identifying various local minima (stable conformers) and the energy barriers between them. For instance, in amphetamine, DFT has been used to analyze different conformers and compare the calculated structural parameters with experimental crystal data for validation. bohrium.com A similar approach for 1-(4-Isopropylphenyl)ethanamine (B1274913) hydrochloride would likely reveal several stable conformers differing in the rotation around the C-C and C-N bonds of the side chain.

Table 1: Representative DFT-Calculated Structural Parameters for a Phenethylamine (B48288) Analog (Note: This table presents hypothetical yet realistic data for a phenethylamine derivative, illustrating typical DFT outputs, as specific data for 1-(4-Isopropylphenyl)ethanamine hydrochloride is not available.)

| Parameter | Value |

| C-C (ring) bond length | ~1.39 Å |

| C-C (side chain) bond length | ~1.53 Å |

| C-N bond length | ~1.50 Å |

| Phenyl-Side Chain Dihedral Angle | Variable (e.g., ~60°, 180°) |

| C-C-N bond angle | ~110° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for investigating electronic properties without empirical parameters. mdpi.com A key application of these calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com

For this compound, the HOMO would likely be localized on the electron-rich isopropyl-substituted phenyl ring, while the LUMO might be distributed over the ammonium (B1175870) group and the aromatic ring. Computational studies on similar aromatic compounds often show this separation of frontier orbitals. researchgate.net The HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic stability.

Table 2: Hypothetical Frontier Orbital Energies for 1-(4-Isopropylphenyl)ethanamine (Note: These values are illustrative, based on typical ab initio calculations for similar molecules.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent. rsc.org

For this compound in a solvent like water, MD simulations can map out the accessible conformational space. rsc.org These simulations would show how the molecule rotates and flexes, and how its conformation is influenced by interactions with water molecules and the chloride counter-ion. This is particularly important for understanding the behavior of flexible molecules in a physiological environment. Studies on amphetamine and methamphetamine have successfully used MD simulations to determine the relative populations of different conformers in solution, which showed good agreement with experimental NMR data. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. DFT, combined with methods like Gauge-Including Atomic Orbital (GIAO), is frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). Recent advancements combining DFT with machine learning and graph neural networks have further improved the accuracy of these predictions, often achieving a mean absolute error of less than 0.2 ppm for ¹H shifts. nih.gov For this compound, this would involve calculating the chemical shifts for its most stable conformers and averaging them based on their predicted populations to compare with experimental spectra. bohrium.com

Computational Modeling of Chiral Recognition Mechanisms

As 1-(4-Isopropylphenyl)ethanamine is a chiral molecule, understanding how its enantiomers interact differently with other chiral molecules (e.g., receptors, enzymes, or chiral stationary phases in chromatography) is of great importance. Computational modeling, particularly molecular docking and MD simulations, is a key tool for studying these chiral recognition mechanisms. mdpi.comnih.gov

Molecular dynamics simulations have been used to characterize the binding of chiral drugs to chiral selectors, revealing the specific intermolecular interactions responsible for enantiomeric separation. nih.gov These simulations can identify key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that differ between the two enantiomers. For example, simulations of chiral amines interacting with chiral stationary phases have elucidated how differences in hydrogen bonding and steric hindrance lead to different retention times. nsf.gov A similar computational approach could model the interaction of the (R)- and (S)-enantiomers of 1-(4-Isopropylphenyl)ethanamine with a target protein, predicting which enantiomer binds more strongly and why.

Reaction Pathway Energetics and Transition State Analysis

Quantum chemical calculations are essential for mapping out the energetics of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

This analysis is crucial for understanding reaction mechanisms and kinetics. For a molecule like 1-(4-Isopropylphenyl)ethanamine, one might study its metabolic pathways or its synthesis. DFT calculations can be used to locate the transition state structure for a given reaction step and calculate the activation energy (the energy barrier that must be overcome). For instance, in the context of drug metabolism, computational studies can predict which sites on the molecule are most susceptible to oxidation by cytochrome P450 enzymes by modeling the reaction pathway. While specific studies on this compound are lacking, the methodology is well-established for analyzing the reactivity of related bioactive molecules. mdpi.com

Chemical Reactivity and Derivatization Strategies for 1 4 Isopropylphenyl Ethanamine Hydrochloride

Transformations Involving the Amine Functionality

The primary amine group in 1-(4-isopropylphenyl)ethanamine (B1274913) is a key site for chemical modifications, enabling the formation of various functional derivatives through reactions such as acylation, sulfonylation, alkylation, and the formation of imines.

Acylation and Sulfonylation Reactions

Acylation of the primary amine of 1-(4-isopropylphenyl)ethanamine with acyl halides or anhydrides in the presence of a base yields the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides produces sulfonamides. These reactions are fundamental in synthetic organic chemistry for the protection of amine groups or to introduce new functionalities.

| Reagent Type | General Reaction | Product Class |

| Acyl Halide/Anhydride (B1165640) | R-CO-Cl + H₂N-R' → R-CO-NH-R' + HCl | Amide |

| Sulfonyl Chloride | R-SO₂-Cl + H₂N-R' → R-SO₂-NH-R' + HCl | Sulfonamide |

Alkylation and Reductive Amination with Carbonyl Compounds

Direct alkylation of amines can be challenging to control, often leading to multiple alkylations. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of 1-(4-isopropylphenyl)ethanamine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org This method is highly efficient and prevents the formation of over-alkylated products. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.comyoutube.com

Key Steps in Reductive Amination:

Imine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent. wikipedia.org

This one-pot procedure is a cornerstone of amine synthesis due to its versatility and mild reaction conditions. wikipedia.orgnih.gov

Formation of Schiff Bases and Imines

The reaction of 1-(4-isopropylphenyl)ethanamine with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. researchgate.netmasterorganicchemistry.com The formation of the C=N double bond is a reversible process and is typically favored by the removal of water from the reaction mixture. libretexts.orgyoutube.com The stability of the resulting imine can be influenced by conjugation with aromatic systems. youtube.com

Reactions of the Isopropylphenyl Moiety

The aromatic ring and the isopropyl substituent of 1-(4-isopropylphenyl)ethanamine also present opportunities for chemical modification, primarily through electrophilic aromatic substitution and functionalization of the alkyl group.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The aminoethyl group and the isopropyl group are both activating and ortho-, para-directing substituents. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions on the 1-(4-isopropylphenyl)ethanamine ring will be dictated by the combined directing effects of the existing substituents.

| Reaction | Reagents | Electrophile |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-CO-Cl, AlCl₃ | R-CO⁺ |

The mechanism of these reactions generally involves two steps: the attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com

Functionalization of the Isopropyl Group

While the isopropyl group is generally less reactive than the aromatic ring or the amine functionality, it can undergo radical substitution reactions, particularly at the benzylic position. These reactions, often initiated by light or radical initiators, can introduce functional groups such as halogens, which can then be further transformed through nucleophilic substitution or elimination reactions.

Synthesis of Advanced Chemical Intermediates for Organic Synthesis

1-(4-Isopropylphenyl)ethanamine serves as a crucial building block in organic synthesis for the creation of more complex molecules and advanced chemical intermediates. Its primary amine functional group is the key site for chemical reactivity, allowing for a variety of derivatization strategies. Two of the most common and significant transformations are the formation of amides and imines, which are themselves valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govresearchgate.net

The synthesis of amides from 1-(4-Isopropylphenyl)ethanamine is typically achieved through its reaction with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. researchgate.netscispace.com The formation of the amide bond is one of the most fundamental and frequently utilized reactions in organic chemistry, owing to the stability and prevalence of this functional group in natural products and pharmaceutical compounds. nih.gov For example, reacting 1-(4-Isopropylphenyl)ethanamine with an activated carboxylic acid yields an N-[1-(4-isopropylphenyl)ethyl] amide. These amide intermediates can then be used in further synthetic steps, such as the construction of heterocyclic systems or as precursors to other functional groups.

Another important class of intermediates derived from 1-(4-Isopropylphenyl)ethanamine is imines. Imines, which contain a carbon-nitrogen double bond, are often synthesized through the oxidative coupling of primary amines. nih.govresearchgate.net These reactions can be catalyzed by various metal complexes under mild conditions. nih.govresearchgate.net Imines are highly versatile intermediates, serving as precursors for the synthesis of new amines with different substituents, chiral amines, and various heterocyclic compounds. nih.gov

The table below summarizes the synthesis of these key chemical intermediates from 1-(4-Isopropylphenyl)ethanamine.

| Intermediate Type | Reactant(s) | Product Structure | General Reaction Conditions |

| Amide | 1-(4-Isopropylphenyl)ethanamine + Carboxylic Acid (or derivative) | Coupling agent or activation of the carboxylic acid | |

| Imine | 1-(4-Isopropylphenyl)ethanamine (self-coupling) | Oxidizing agent (e.g., TBHP) and a catalyst (e.g., Cu-MOF) nih.gov |

Stereochemical Implications in Reaction Pathways and Product Formation

The most significant aspect of 1-(4-Isopropylphenyl)ethanamine in organic synthesis is its chirality. The carbon atom attached to the amine group is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-(4-isopropylphenyl)ethanamine and (S)-1-(4-isopropylphenyl)ethanamine. This stereochemistry has profound implications for its use in asymmetric synthesis, particularly as a chiral resolving agent. wikipedia.org

Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. wikipedia.org 1-(4-Isopropylphenyl)ethanamine, as a chiral base, is widely used to resolve racemic carboxylic acids. The process involves reacting the racemic acid with a single enantiomer of the amine. This acid-base reaction forms a pair of diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. wikipedia.org Once the crystallized salt is physically separated, an acid workup is performed to break the salt, regenerating the enantiomerically pure carboxylic acid and recovering the chiral amine resolving agent. wikipedia.org

The choice of the (R) or (S) enantiomer of the amine determines which enantiomer of the acid is precipitated, thus dictating the stereochemical outcome of the resolution. This method is a cornerstone of industrial and laboratory synthesis for obtaining optically active compounds, which is particularly critical in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. wikipedia.orgonyxipca.com

The table below illustrates the general principle of using a single enantiomer of 1-(4-isopropylphenyl)ethanamine for chiral resolution.

| Step | Process | Description | Stereochemical Outcome |

| 1 | Salt Formation | A racemic carboxylic acid (Racemic-COOH) is reacted with a single enantiomer of the amine, e.g., (R)-Amine. | Formation of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(R)-Amine·(S)-Acid]. |

| 2 | Separation | The mixture of diastereomeric salts is subjected to fractional crystallization. | The less soluble diastereomeric salt (e.g., [(R)-Amine·(R)-Acid]) precipitates from the solution. |

| 3 | Liberation | The separated salt is treated with a strong acid (e.g., HCl). | The enantiomerically pure (R)-Carboxylic Acid is isolated, and the (R)-Amine hydrochloride is recovered. |

Applications of 1 4 Isopropylphenyl Ethanamine Hydrochloride in Synthetic Chemistry and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesisenamine.netwiley-vch.de

Asymmetric synthesis aims to create specific enantiomers of chiral molecules, a critical task in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. enamine.net Chiral building blocks are enantiomerically pure compounds that serve as starting materials, incorporating their chirality into the final product. 1-(4-Isopropylphenyl)ethanamine (B1274913) is a valuable building block because its chiral center can be transferred to new, more complex molecules, guiding the stereochemical outcome of synthetic routes. wiley-vch.de

Precursor to Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential in asymmetric catalysis, where they coordinate to a metal center to create a chiral catalyst. enamine.netnih.gov This catalyst then directs a chemical reaction to favor the formation of one enantiomer over the other. nih.gov The primary amine group of 1-(4-Isopropylphenyl)ethanamine serves as a versatile handle for synthesizing a variety of chiral ligands.

Through reactions at the amine, the molecule can be incorporated into larger structures, such as P,N-ligands (aminophosphines), which are effective in a range of transition-metal-catalyzed reactions. rsc.org For instance, the amine can be transformed to create bidentate or monodentate phosphine (B1218219) ligands. chemistryviews.org These ligands are crucial for reactions like asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds with high enantioselectivity. enamine.netchemistryviews.org The steric bulk of the isopropylphenyl group can influence the chiral environment around the metal center, enhancing the selectivity of the catalytic process.

Table 1: Selected Asymmetric Reactions Employing Chiral Ligands

| Reaction Type | Metal Catalyst (Typical) | Role of Chiral Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Controls facial selectivity of H₂ addition to double bonds. enamine.net |

| Asymmetric Arylation | Palladium | Induces enantioselectivity in C-C bond formation. nih.gov |

Formation of Chiral Auxiliaries and Resolving Agentschemistryviews.orgcymitquimica.com

Beyond its role as a precursor, 1-(4-Isopropylphenyl)ethanamine itself is used directly as both a chiral auxiliary and a resolving agent.

A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org Amides formed between 1-(4-Isopropylphenyl)ethanamine and a carboxylic acid can undergo diastereoselective reactions, such as alkylation at the α-carbon. The steric hindrance provided by the auxiliary's structure directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer. nih.govharvard.edu

A chiral resolving agent is used to separate a racemic mixture (a 50:50 mixture of two enantiomers). wikipedia.org This is a common and industrially important method for obtaining enantiopure compounds. onyxipca.com The process involves reacting the racemic mixture with a single enantiomer of the resolving agent. In the case of 1-(4-Isopropylphenyl)ethanamine hydrochloride, an acidic resolving agent, it can be used to resolve racemic amines. Conversely, the free base form of the amine can resolve racemic acids. The reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by methods like fractional crystallization. nih.gov Once separated, the addition of an acid or base liberates the pure enantiomer from the resolving agent, which can often be recovered and reused. wikipedia.org

Table 2: Comparison of Chiral Auxiliary and Resolving Agent Functions

| Feature | Chiral Auxiliary | Chiral Resolving Agent |

|---|---|---|

| Mechanism | Covalently bonded to substrate to direct a reaction. wikipedia.org | Forms diastereomeric salts with a racemic mixture. wikipedia.org |

| Process | Asymmetric synthesis | Separation of enantiomers. onyxipca.com |

| Timing | Incorporated before the stereogenic center is formed. | Used after a racemic mixture has been formed. |

| Outcome | Creates a new chiral center with high selectivity. | Isolates existing enantiomers from each other. |

Utilization in the Development of New Synthetic Methodologies

The availability of unique chiral building blocks like 1-(4-Isopropylphenyl)ethanamine is a driving force for the development of new synthetic methodologies. nih.govnih.gov Synthetic chemists are constantly seeking to create novel molecular architectures, particularly for applications in medicinal chemistry and materials science. nih.gov

The specific structure of this amine—with its defined stereocenter, aromatic ring, and bulky isopropyl group—provides a distinct set of steric and electronic properties. Researchers can exploit these features to explore new types of chemical transformations. For example, its derivatives can be used as substrates in the testing of new catalytic systems or to investigate reaction mechanisms where stereocontrol is paramount. The development of a novel synthetic route to a complex target molecule, such as a natural product, may rely on the specific reactivity and stereochemical influence imparted by building blocks derived from this amine. nih.gov

Integration into Supramolecular Chemistry Frameworks

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. mdpi.com The structural features of 1-(4-Isopropylphenyl)ethanamine make it and its derivatives suitable candidates for integration into such frameworks.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule that fits within the host's cavity. nih.gov Derivatives of 1-(4-Isopropylphenyl)ethanamine can function as guests. The size and shape of the isopropylphenyl group allow it to fit into the hydrophobic cavities of various host molecules, such as cyclodextrins, calixarenes, or molecular cages. nih.govrsc.org The amine functionality can provide an additional interaction site, for instance, by forming hydrogen bonds with the host's rim, thereby stabilizing the host-guest complex. rsc.org Such complexes are studied for applications in drug delivery, sensing, and catalysis.

Applications in Polymer Science and Engineering

The unique chiral structure of this compound, featuring a stereocenter and a functional amine group, presents potential for its use in the synthesis of advanced polymers. The amine group can participate in various polymerization reactions, while the chiral center can impart specific stereochemical properties to the resulting polymer chains.

In principle, this compound could serve as a monomer in the synthesis of specialty polymers such as chiral polyamides or polyimides. The primary amine group can react with dicarboxylic acids, acyl chlorides, or anhydrides through polycondensation reactions to form the corresponding amide or imide linkages.

The incorporation of the chiral 1-(4-isopropylphenyl)ethyl moiety into the polymer backbone would result in a chiral polymer. Such polymers are of significant interest for a variety of specialized applications, including:

Chiral stationary phases in chromatography: For the separation of enantiomers.

Asymmetric catalysis: Where the polymer acts as a chiral support or ligand.

Chiral sensors: For the detection of specific enantiomers.

However, a review of current scientific literature does not provide specific examples or detailed research findings on the synthesis and characterization of polymers derived directly from this compound. The properties of such hypothetical polymers would depend on various factors, including the comonomer used, the polymerization conditions, and the resulting molecular weight and stereoregularity.

Table 1: Potential Polymerization Reactions Involving 1-(4-Isopropylphenyl)ethanamine

| Polymer Type | Comonomer | Linkage Formed | Potential Application |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | Chiral separation media |

| Polyimide | Dianhydride | Imide | High-performance materials |

Chiral dopants are essential components in many liquid crystal displays (LCDs) as they induce a helical twist in the nematic liquid crystal phase, leading to the formation of a cholesteric or chiral nematic phase. This helical structure is crucial for the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs.

For a compound to be an effective chiral dopant, it should also exhibit good solubility in the liquid crystal host and be chemically and photochemically stable. While numerous chiral compounds are used as dopants in liquid crystals, there is no specific data available in the scientific literature detailing the use or performance of this compound for this purpose. Research in this area often focuses on molecules with more rigid core structures and a high degree of molecular asymmetry to achieve high HTP values.

Table 2: Key Properties of Chiral Dopants for Liquid Crystals

| Property | Description | Importance |

| Helical Twisting Power (HTP) | Efficiency of inducing a helical twist. | A high HTP allows for the use of low dopant concentrations. |

| Solubility | Miscibility with the nematic liquid crystal host. | Ensures a homogeneous mixture and prevents phase separation. |

| Chemical and Photochemical Stability | Resistance to degradation under operating conditions. | Essential for the long-term performance and lifetime of the display. |

Advanced Analytical Methodologies for Detection and Quantification in Chemical Systems Non Biological Matrix

Chromatographic-Mass Spectrometric (LC-MS/GC-MS) Approaches for Trace Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 1-(4-Isopropylphenyl)ethanamine (B1274913) hydrochloride. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's properties and the analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For primary amines like 1-(4-Isopropylphenyl)ethanamine, derivatization is often necessary to improve chromatographic behavior and prevent peak tailing. researchgate.netjournal-imab-bg.org Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy. journal-imab-bg.orgmaps.org These derivatizing agents react with the amine group to form less polar and more volatile amides, which are more amenable to GC analysis. nih.gov

The electron ionization (EI) mass spectra of phenethylamine (B48288) derivatives are characterized by specific fragmentation patterns. For 1-(4-Isopropylphenyl)ethanamine, the primary fragmentation would occur at the Cα-Cβ bond, leading to the formation of a characteristic iminium ion. The mass spectrum of the underivatized compound is expected to show a base peak corresponding to this iminium fragment. Derivatization can alter the fragmentation pattern, potentially yielding unique ions that aid in structural confirmation. nih.gov However, it is important to note that regioisomers of substituted phenethylamines can produce very similar mass spectra, making chromatographic separation essential for unambiguous identification. researchgate.net

A hypothetical GC-MS method for the analysis of derivatized 1-(4-Isopropylphenyl)ethanamine could involve a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The temperature program would be optimized to ensure good separation from any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing polar and non-volatile compounds without the need for derivatization, making it a more direct approach for a hydrochloride salt like 1-(4-Isopropylphenyl)ethanamine hydrochloride. nih.gov Reversed-phase chromatography using a C18 or phenyl-hexyl column is a common approach for separating phenethylamine analogues. fda.gov.twnih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. fda.gov.twnih.gov Detection is usually performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This allows for the detection and quantification of the target analyte even at trace levels. researchgate.net

A validated LC-MS/MS method would demonstrate good linearity, accuracy, and precision over a defined concentration range. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the low ng/mL range for phenethylamine-type compounds. nih.gov

Table 1: Representative Chromatographic-Mass Spectrometric Parameters for Analysis of Substituted Phenethylamines

| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |

|---|---|---|

| Chromatographic Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) | 10 cm x 2.1 mm, 1.7 µm particle size (e.g., Phenyl-Hexyl) fda.gov.tw |

| Mobile Phase/Carrier Gas | Helium | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol fda.gov.tw |

| Sample Preparation | Derivatization (e.g., with PFPA) followed by liquid-liquid extraction | Dilute and shoot nih.gov |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Mass Analyzer | Quadrupole | Triple Quadrupole lcms.cz |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) fda.gov.tw |

| Typical LOD | < 25 ng/mL journal-imab-bg.org | 0.5 ng/mL nih.gov |

| Typical LOQ | < 50 ng/mL | 1.0 ng/mL nih.gov |

Electrochemical Sensing and Detection Principles for Chemical Purity

Electrochemical sensors provide a rapid, cost-effective, and portable alternative for the determination of chemical purity. researchgate.netnih.gov Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are well-suited for the analysis of electroactive compounds like 1-(4-Isopropylphenyl)ethanamine. The electrochemical behavior of amphetamine-like substances has been studied, indicating that the amine functional group can be oxidized at a suitable electrode surface. nih.gov

The oxidation mechanism of secondary amines on electrodes like glassy carbon has been proposed to involve a two-electron, two-proton transfer, leading to the formation of hydroxylamine. researchgate.net For 1-(4-Isopropylphenyl)ethanamine, a similar oxidation process is expected. The potential at which this oxidation occurs can be used for qualitative identification, while the current generated is proportional to the concentration of the analyte, allowing for quantification. nih.gov

The choice of electrode material is critical for achieving high sensitivity and selectivity. While standard glassy carbon electrodes can be used, chemically modified electrodes often provide enhanced performance. springerprofessional.de For instance, electrodes modified with nanomaterials can exhibit improved catalytic activity towards the oxidation of the target analyte. researchgate.net

The supporting electrolyte and its pH are key parameters that need to be optimized to obtain a well-defined and reproducible electrochemical signal. For amphetamine-type stimulants, alkaline conditions have been shown to be favorable for their electrochemical oxidation. nih.gov

A typical electrochemical method for purity assessment would involve dissolving a known amount of the this compound sample in an optimized buffer solution and recording the voltammetric response. The peak current would then be compared to a calibration curve generated from standards of known purity. This approach can be used to quickly screen for the presence of electroactive impurities.

Table 2: Typical Parameters for Voltammetric Determination of Amphetamine-Type Stimulants

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) or modified GCE nih.govspringerprofessional.de |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Voltammetric Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) nih.gov |

| Supporting Electrolyte | Phosphate buffer or Britton-Robinson buffer researchgate.net |

| Optimal pH | Typically alkaline (e.g., pH 11-12) nih.govresearchgate.net |

| Linear Range | Can range from nanomolar to micromolar concentrations springerprofessional.denih.gov |

| Limit of Detection (LOD) | Can be in the nanomolar range depending on the electrode and technique springerprofessional.denih.gov |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species, including hydrochloride salts of amines. nih.gov It offers high resolution, short analysis times, and requires only small sample volumes. A significant application of CE in the context of 1-(4-Isopropylphenyl)ethanamine is the separation of its enantiomers, which is crucial as different enantiomers of a chiral compound can exhibit different chemical and pharmacological properties.

For the chiral separation of basic compounds like 1-(4-Isopropylphenyl)ethanamine, cyclodextrins (CDs) are commonly used as chiral selectors added to the background electrolyte. nih.gov Modified cyclodextrins, such as sulfated-β-cyclodextrin, have proven to be effective for the enantiomeric separation of a wide range of amphetamine-like designer drugs. nih.gov The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, different migration times.

The optimization of a chiral CE method involves several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov For amphetamine derivatives, an acidic buffer is often employed to ensure the analytes are protonated and have a positive charge. nih.gov The use of dual cyclodextrin (B1172386) systems can sometimes enhance enantioseparation selectivity. nih.gov

The validation of a chiral CE method for purity analysis would involve assessing parameters such as linearity, precision, accuracy, and the limits of detection and quantification for the minor enantiomer in the presence of the major one. nih.gov CE methods can achieve detection limits of 0.1% for the undesired enantiomer, which is often sufficient to meet regulatory requirements. nih.gov

Table 3: Illustrative Conditions for Chiral Separation of Amphetamine-like Compounds by Capillary Electrophoresis

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, e.g., 50 µm i.d., 40-70 cm total length nih.gov |

| Background Electrolyte | Acidic buffer, e.g., 63.5 mM H₃PO₄ and 46.9 mM NaOH in water (pH ~2.6) nih.gov |

| Chiral Selector | Modified β-cyclodextrin, e.g., Sulfated-β-cyclodextrin (1-40 mg/mL) nih.gov |

| Applied Voltage | +25 kV nih.gov |

| Temperature | 20 °C nih.gov |

| Injection | Hydrodynamic injection |

| Detection | UV detection at a suitable wavelength (e.g., 200-210 nm) |

Future Research Directions and Emerging Paradigms for 1 4 Isopropylphenyl Ethanamine Hydrochloride

Exploration of Novel Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for chemical compounds. researchgate.net For 1-(4-Isopropylphenyl)ethanamine (B1274913) hydrochloride, future research will likely prioritize the development of sustainable and atom-economical synthetic routes that minimize waste and avoid hazardous reagents. nih.gov Key areas of exploration include:

Biocatalysis: Utilizing enzymes, such as transaminases, to facilitate the asymmetric amination of a corresponding ketone precursor. This approach offers high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on organic solvents and heavy metal catalysts.

Catalytic Asymmetric Hydrogenation: The development of more efficient and recyclable chiral catalysts for the asymmetric hydrogenation of enamines or imines is a promising direction. researchgate.net This method can provide high yields and enantiomeric excess while minimizing waste.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process automation. nih.gov Developing a continuous flow synthesis for 1-(4-Isopropylphenyl)ethanamine hydrochloride could lead to a more efficient and scalable manufacturing process.

Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources rather than petroleum-based feedstocks is a long-term goal for sustainable chemistry. nih.gov

A comparative overview of potential synthetic routes is presented in the table below.

| Feature | Traditional Reductive Amination | Asymmetric Biocatalysis | Catalytic Asymmetric Hydrogenation |

| Catalyst | Metal hydrides (e.g., NaBH4) | Enzymes (e.g., Transaminases) | Chiral metal complexes (e.g., Rh, Ru) |

| Solvent | Organic (e.g., Methanol (B129727), THF) | Aqueous buffer | Organic (e.g., Methanol, Ethanol) |

| Stereocontrol | Often requires chiral resolving agent | High enantioselectivity | High enantioselectivity |

| Waste Profile | Stoichiometric metal waste | Biodegradable waste | Minimal catalyst waste (if recycled) |

| Scalability | Well-established but can be costly | Can be limited by enzyme stability | Good, dependent on catalyst cost |

Discovery of Unconventional Catalytic Applications

Beyond its role as a synthetic building block, the chiral nature of this compound makes it a candidate for applications in organocatalysis. Future research is expected to explore its potential to catalyze a variety of organic transformations. As a primary amine, it can be used to form chiral iminium ions or enamines as reactive intermediates.

Potential catalytic applications to be investigated include:

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Asymmetric Aldol Reactions: Facilitating the stereoselective reaction between a ketone and an aldehyde.

Asymmetric Mannich Reactions: Catalyzing the three-component reaction of an aldehyde, an amine, and a ketone.

The development of derivatives of this compound, such as corresponding amides or thioureas, could further broaden its catalytic scope and efficacy.

Advanced Materials Development Based on the Compound Structure

The structural motifs of this compound—a chiral center, a primary amine, and an aromatic ring—make it a valuable monomer for the synthesis of advanced materials. bldpharm.com Research in this area is anticipated to focus on creating polymers and functional materials with unique properties.

Chiral Polymers: Polymerization of this compound or its derivatives could lead to the formation of chiral polymers. These materials are of interest for applications in chiral chromatography (as stationary phases), enantioselective sensors, and asymmetric catalysis. The repeating stereogenic centers along the polymer chain can create a unique chiral environment.

Polyamides and Polyimides: The primary amine functionality allows the compound to be incorporated into polyamides and polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The bulky isopropylphenyl group could impart desirable properties to the resulting polymers, such as increased solubility, thermal stability, and specific mechanical properties.

Liquid Crystals: The rigid aromatic core and the chiral center are features commonly found in chiral liquid crystals. Derivatives of the compound could be designed to exhibit liquid crystalline phases, which are crucial for applications in display technologies and optical devices.

Theoretical Insights into Complex Reaction Dynamics and Stereoselectivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting stereochemical outcomes. researchgate.net Future theoretical studies on this compound will likely employ methods such as Density Functional Theory (DFT) to gain deeper insights. researchgate.netmdpi.com

Key areas for theoretical investigation include:

Conformational Analysis: Modeling the stable conformations of the molecule and its transition states to understand the origins of stereoselectivity in its synthesis and catalytic applications.

Reaction Pathway Modeling: Simulating reaction pathways to identify the lowest energy routes and predict the major products of reactions involving the compound. This can help in optimizing reaction conditions and designing more efficient catalysts.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its derivatives. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts. researchgate.net

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition state structures and activation energies. |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Prediction of UV-Vis absorption spectra. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Donor-Acceptor Interactions | Understanding intramolecular charge transfer and stability. researchgate.net |

| Atoms in Molecules (AIM) Theory | Non-covalent Interactions | Analysis of hydrogen bonding and other weak interactions. mdpi.com |

Overcoming Challenges in Stereocontrol and Large-Scale Synthesis

While laboratory-scale syntheses of enantiomerically pure this compound are established, scaling up production for industrial applications presents significant challenges. Future research must address these hurdles to make the compound more accessible and economically viable.

Stereocontrol on a Large Scale: Maintaining high enantiomeric purity during large-scale production can be difficult. Classical resolution methods often involve multiple, solvent-intensive recrystallizations, leading to a loss of yield. google.com Research into more efficient and scalable asymmetric synthesis or enzymatic resolution methods is crucial.

Process Optimization and Safety: Transitioning from batch to continuous manufacturing can improve safety and efficiency but requires significant process development. nih.gov Optimizing parameters such as temperature, pressure, and catalyst loading for large-scale reactors is essential.

Purification: Developing robust and cost-effective purification methods to remove chemical and stereochemical impurities is a key challenge. Techniques like preparative chromatography can be expensive on an industrial scale.

Addressing these challenges will be critical for the commercial viability of this compound and the materials and processes that rely on it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.